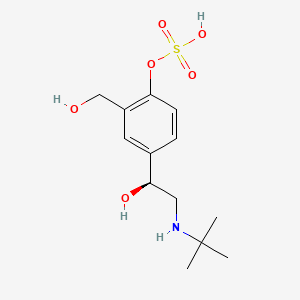

Albuterol-4-sulfate, (S)-

Description

BenchChem offers high-quality Albuterol-4-sulfate, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Albuterol-4-sulfate, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

146698-86-4 |

|---|---|

Molecular Formula |

C13H21NO6S |

Molecular Weight |

319.38 g/mol |

IUPAC Name |

[4-[(1S)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenyl] hydrogen sulfate |

InChI |

InChI=1S/C13H21NO6S/c1-13(2,3)14-7-11(16)9-4-5-12(10(6-9)8-15)20-21(17,18)19/h4-6,11,14-16H,7-8H2,1-3H3,(H,17,18,19)/t11-/m1/s1 |

InChI Key |

FPMLHYFHLRTRMB-LLVKDONJSA-N |

Isomeric SMILES |

CC(C)(C)NC[C@H](C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)OS(=O)(=O)O)CO)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of (S)-Albuterol-4-sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed methodology for the synthesis and purification of (S)-Albuterol-4-sulfate. The protocol is compiled from established chemical principles and analogous procedures found in the scientific literature, offering a robust framework for researchers in drug development and related fields.

Introduction

(S)-Albuterol-4-sulfate is the sulfated metabolite of the (S)-enantiomer of albuterol. While (R)-albuterol is the pharmacologically active enantiomer responsible for the bronchodilatory effects of the widely used asthma medication, understanding the metabolic fate of both enantiomers is crucial for comprehensive pharmacokinetic and toxicological studies. This document outlines a detailed protocol for the preparation of (S)-Albuterol-4-sulfate, which can serve as a reference standard in such investigations.

The synthesis pathway involves two primary stages: the chiral resolution of racemic albuterol to isolate the (S)-enantiomer, followed by the regioselective sulfation of the phenolic hydroxyl group. Subsequent purification is achieved through chromatographic and crystallization techniques to yield the final product of high purity.

Synthesis and Purification Workflow

The overall process for obtaining pure (S)-Albuterol-4-sulfate can be broken down into the key stages illustrated in the workflow diagram below.

Figure 1: Overall workflow for the synthesis and purification of (S)-Albuterol-4-sulfate.

Experimental Protocols

Stage 1: Chiral Resolution of Racemic Albuterol

This stage focuses on the separation of the (S)-enantiomer from a racemic mixture of albuterol. A common and effective method is through the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid.[1][2][3][4]

Protocol:

-

Dissolution: Dissolve racemic albuterol sulfate in a minimal amount of hot methanol.

-

Addition of Resolving Agent: To the solution, add an equimolar amount of L-(+)-tartaric acid dissolved in methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling to 0-5 °C to promote the crystallization of the less soluble diastereomeric salt, (S)-Albuterol-L-Tartrate.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.

-

Liberation of (S)-Albuterol: Dissolve the isolated diastereomeric salt in water and adjust the pH to >10 with a suitable base (e.g., sodium hydroxide) to liberate the free base of (S)-albuterol.

-

Extraction: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).

-

Drying and Evaporation: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (S)-albuterol.

Stage 2: Sulfation of (S)-Albuterol

The following is a proposed protocol for the regioselective sulfation of the phenolic hydroxyl group of (S)-albuterol based on standard methods for phenol sulfation.

Protocol:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve (S)-albuterol in a suitable anhydrous polar aprotic solvent, such as pyridine or N,N-dimethylformamide (DMF).

-

Addition of Sulfating Agent: Cool the solution in an ice bath (0-5 °C). Add a sulfur trioxide pyridine complex (SO₃·py) portion-wise with stirring. The use of a sulfur trioxide complex is generally preferred over harsher reagents like chlorosulfonic acid to minimize side reactions.

-

Reaction: Allow the reaction mixture to stir at low temperature for a specified period (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Quench the reaction by the slow addition of cold water or a saturated aqueous solution of sodium bicarbonate.

-

Work-up: If necessary, adjust the pH of the aqueous solution and extract with a suitable organic solvent to remove any unreacted starting material. The desired sulfated product, being a salt, will likely remain in the aqueous phase.

Stage 3: Purification of (S)-Albuterol-4-sulfate

Purification of the highly polar and chiral (S)-Albuterol-4-sulfate requires specific chromatographic and crystallization techniques.

Protocol:

-

Chromatography:

-

Column: A preparative chiral HPLC column, such as one with a teicoplanin-based stationary phase, is recommended for the separation of the sulfated enantiomers and other impurities.[5][6][7]

-

Mobile Phase: A mobile phase consisting of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate) is typically used. The exact composition should be optimized for the best separation.

-

Fraction Collection: Collect the fractions corresponding to the (S)-Albuterol-4-sulfate peak.

-

-

Solvent Removal: Combine the collected fractions and remove the solvent under reduced pressure.

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., a mixture of water and a water-miscible organic solvent like ethanol or isopropanol).

-

Allow the solution to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[8][9][10][11][12]

-

Data Presentation

The following tables summarize key quantitative data related to the synthesis and characterization of (S)-Albuterol-4-sulfate.

Table 1: Reagents and Proposed Reaction Conditions

| Stage | Reagent | Molar Ratio (to Substrate) | Solvent | Temperature (°C) | Reaction Time (h) |

| Chiral Resolution | L-(+)-Tartaric Acid | 1:1 | Methanol | 0-25 | 12-24 |

| Sulfation | SO₃·Pyridine Complex | 1.1-1.5:1 | Pyridine/DMF | 0-5 | 2-4 |

Table 2: Proposed Purification Parameters

| Purification Step | Technique | Stationary Phase | Mobile Phase | Detection |

| Primary Purification | Preparative Chiral HPLC | Teicoplanin-based | Methanol/Ammonium Acetate | UV (e.g., 276 nm) |

| Final Purification | Recrystallization | - | Water/Ethanol | - |

Table 3: Characterization Data for (S)-Albuterol-4-sulfate

| Property | Value |

| Molecular Formula | C₁₃H₂₁NO₆S |

| Molecular Weight | 319.38 g/mol |

| Appearance | White to off-white solid |

| Expected ¹H NMR | Complex multiplet, with characteristic aromatic and aliphatic protons |

| Expected Mass Spec (ESI-) | [M-H]⁻ at m/z 318.1 |

| HPLC Retention Time | Dependent on specific column and conditions |

Mandatory Visualizations

Logical Relationship of Synthesis and Purification

The following diagram illustrates the logical flow from starting materials to the final purified product.

Figure 2: Logical flow of the synthesis and purification process.

Signaling Pathway Context (Hypothetical)

While (S)-Albuterol-4-sulfate is primarily a metabolite, understanding its potential interactions is important. The following is a hypothetical diagram illustrating a potential interaction with cellular transport mechanisms, a key aspect of drug metabolism and clearance.

Figure 3: Hypothetical interaction of (S)-Albuterol-4-sulfate with a cellular transporter.

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and purification of (S)-Albuterol-4-sulfate. By combining established methods for chiral resolution and phenolic sulfation with modern purification techniques, researchers can confidently produce this important metabolite for use as a reference standard in a variety of scientific applications. The successful synthesis and characterization of (S)-Albuterol-4-sulfate will contribute to a more complete understanding of the pharmacology and metabolism of albuterol.

References

- 1. Resolution of racemic albuterol via diastereomeric salts formation with di-p-toluoyl-D-tartaric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method_Chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 7. Validation of a chiral HPLC assay for (R)-salbutamol sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Enantiomeric resolution of albuterol sulfate by preferential crystallization - Producción Académica UCC [pa.bibdigital.ucc.edu.ar]

- 10. researchgate.net [researchgate.net]

- 11. Continuous Spherical Crystallization of Albuterol Sulfate with Solvent Recycle System | Semantic Scholar [semanticscholar.org]

- 12. pure.ul.ie [pure.ul.ie]

A Technical Guide to the Stereoselective Metabolism of Salbutamol to its Sulfate Conjugate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a chiral β2-adrenergic agonist widely used in the treatment of asthma, undergoes significant stereoselective metabolism, primarily through sulfate conjugation. This process, catalyzed predominantly by the sulfotransferase enzyme SULT1A3, displays a marked preference for the (R)-enantiomer, the pharmacologically active form of the drug. This stereoselectivity has significant implications for the pharmacokinetic and pharmacodynamic profile of racemic salbutamol. This technical guide provides an in-depth overview of the stereoselective sulfation of salbutamol, including quantitative kinetic data, detailed experimental protocols for its investigation, and visual representations of the metabolic pathways and experimental workflows.

Introduction

Salbutamol is administered as a racemic mixture of two enantiomers, (R)-salbutamol (levosalbutamol) and (S)-salbutamol. The bronchodilatory effects are almost exclusively attributed to the (R)-enantiomer. The metabolic fate of these enantiomers differs significantly, with sulfation being the major pathway. This process is not only stereoselective but also varies depending on the route of administration, influencing the systemic exposure and potential for adverse effects. Understanding the nuances of this metabolic pathway is crucial for drug development, clinical pharmacology, and in the context of anti-doping analysis.

The Enzymatic Basis of Stereoselective Sulfation

The sulfation of salbutamol is a Phase II metabolic reaction catalyzed by a family of enzymes known as sulfotransferases (SULTs).[1][2] These enzymes facilitate the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amino group on the substrate.[3]

Extensive research has identified SULT1A3 as the primary enzyme responsible for the sulfation of salbutamol in humans.[4][5] SULT1A3 is predominantly expressed in the small intestine and liver, with lower levels found in other tissues like the lungs and kidneys.[6][7] Other SULT isoforms, such as SULT1A1, SULT1B1, and SULT1C4, have shown no significant activity towards salbutamol.[6][8]

The metabolism of salbutamol by SULT1A3 is highly stereoselective, with a preference for the (R)-enantiomer.[6][8] This means that (R)-salbutamol is metabolized to its sulfate conjugate at a much faster rate than (S)-salbutamol.[8][9] This preferential metabolism of the active enantiomer significantly impacts the pharmacokinetic profile of racemic salbutamol, leading to a higher systemic exposure of the less active (S)-enantiomer.[10][11]

Quantitative Analysis of Stereoselective Metabolism

The stereoselectivity of salbutamol sulfation can be quantified by determining the kinetic parameters (Km and Vmax) for each enantiomer with the SULT1A3 enzyme. The intrinsic clearance (Vmax/Km) provides a measure of the efficiency of the enzymatic reaction.

| Enantiomer | Tissue/Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (ml/min/mg protein) | Reference |

| (-)-Salbutamol (R) | Human Lung Cytosol | 83 ± 12 | Not Reported | 0.49 ± 0.32 | [12] |

| (+)-Salbutamol (S) | Human Lung Cytosol | 1300 ± 170 | Not Reported | 0.046 ± 0.028 | [12] |

| Salbutamol (Racemic) | Recombinant Human SULT1A3 | 955.7 ± 1.0 (IC50) | Not Reported | Not Applicable | [4] |

Note: The available literature provides limited direct comparisons of Vmax values for the individual enantiomers under identical experimental conditions. The IC50 value for racemic salbutamol reflects its inhibitory effect on the sulfation of a probe substrate.

Experimental Protocols

In Vitro Salbutamol Sulfation Assay using Human Liver Cytosol

This protocol describes a typical in vitro experiment to determine the rate of salbutamol sulfate formation using human liver cytosol as the enzyme source.

Materials:

-

Human liver cytosol (commercially available or prepared in-house)

-

(R)-Salbutamol, (S)-Salbutamol, or racemic salbutamol

-

3'-phosphoadenosine-5'-phosphosulfate (PAPS), lithium salt

-

Potassium phosphate buffer (pH 7.4)

-

Dithiothreitol (DTT)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN), HPLC grade

-

Trichloroacetic acid (TCA) or perchloric acid (PCA) for reaction termination

-

Microcentrifuge tubes

-

Incubator/water bath (37°C)

-

HPLC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of salbutamol enantiomers or racemate in a suitable solvent (e.g., water or methanol).

-

Prepare a stock solution of PAPS in water.

-

Prepare the incubation buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 10 mM MgCl2 and 1 mM DTT.

-

-

Incubation:

-

In a microcentrifuge tube, add the following in order:

-

Incubation buffer

-

Human liver cytosol (final protein concentration typically 0.1-1 mg/mL)

-

Salbutamol solution (to achieve the desired final substrate concentration)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding PAPS solution (final concentration typically 20-50 µM).

-

Incubate at 37°C for a specified time (e.g., 15, 30, 60 minutes). Time-course experiments are recommended to ensure linearity.

-

-

Reaction Termination:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile or a solution of TCA or PCA.

-

Vortex the mixture to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis.

-

-

Analysis:

-

Analyze the supernatant for the formation of salbutamol sulfate using a validated chiral HPLC-MS/MS method (see Protocol 4.3).

-

Solid-Phase Extraction (SPE) for Salbutamol and its Metabolites from Biological Matrices

This protocol outlines a general procedure for extracting salbutamol and its sulfate conjugate from plasma or urine prior to analysis.

Materials:

-

Mixed-mode or polymeric SPE cartridges (e.g., Oasis MCX)

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide or other basic modifier

-

Formic acid or other acidic modifier

-

Water, HPLC grade

-

Sample (plasma or urine)

-

SPE vacuum manifold

-

Collection tubes

-

Evaporator (e.g., nitrogen evaporator)

Procedure:

-

Sample Pre-treatment:

-

Thaw frozen plasma or urine samples.

-

Centrifuge to remove any particulates.

-

For urine samples, a hydrolysis step (enzymatic or acidic) may be included if total salbutamol concentration is desired.

-

Acidify the sample with formic acid.

-

-

Cartridge Conditioning:

-

Condition the SPE cartridge by passing methanol followed by water through the sorbent bed.

-

-

Sample Loading:

-

Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

-

-

Washing:

-

Wash the cartridge with an acidic aqueous solution (e.g., water with 2% formic acid) to remove unretained interferences.

-

Follow with a wash using an organic solvent like methanol to remove less polar interferences.

-

-

Elution:

-

Elute the analytes from the cartridge using methanol containing a basic modifier (e.g., 5% ammonium hydroxide).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a small, known volume of the initial mobile phase for HPLC analysis.

-

Chiral HPLC-MS/MS Method for Separation and Quantification

This protocol provides a framework for the development of a chiral HPLC-MS/MS method to separate and quantify (R)- and (S)-salbutamol and their respective sulfate conjugates.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Chiral HPLC column (e.g., teicoplanin-based stationary phase)

Chromatographic Conditions (Example):

-

Column: Chirobiotic T (Teicoplanin) or similar

-

Mobile Phase A: Aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid)

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B. The exact gradient profile will need to be optimized for the specific column and analytes.

-

Flow Rate: 0.2-0.5 mL/min

-

Column Temperature: 25-40°C

-

Injection Volume: 5-20 µL

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode for salbutamol and negative mode for the sulfate conjugate are often used.

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

(R)- & (S)-Salbutamol: Precursor ion (e.g., m/z 240.1) to a specific product ion (e.g., m/z 148.1).

-

(R)- & (S)-Salbutamol Sulfate: Precursor ion (e.g., m/z 318.1) to a specific product ion (e.g., m/z 220.1).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, gas flow rates, temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Method Validation:

The analytical method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and stability.

Visualizing Metabolic Pathways and Workflows

Graphviz (DOT language) can be used to create clear diagrams of the metabolic pathways and experimental workflows.

Stereoselective Metabolism of Salbutamol

References

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Determination of salbutamol in human plasma and urine by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ClinPGx [clinpgx.org]

- 4. lib3.dss.go.th [lib3.dss.go.th]

- 5. dls.com [dls.com]

- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 7. GraphViz Examples and Tutorial [graphs.grevian.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]

- 11. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sulfation of ractopamine and salbutamol by the human cytosolic sulfotransferases - PMC [pmc.ncbi.nlm.nih.gov]

Metabolic Pathway of (S)-albuterol in Human Liver Microsomes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a chiral β2-adrenergic agonist, is a widely prescribed bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease. It is administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity resides in the (R)-albuterol isomer, while the (S)-enantiomer is considered a distomer. Understanding the metabolic fate of (S)-albuterol is crucial for a comprehensive assessment of the drug's overall pharmacology and potential for drug-drug interactions. This technical guide provides an in-depth overview of the metabolic pathway of (S)-albuterol in human liver microsomes, summarizing key enzymatic processes, quantitative metabolic data, and detailed experimental protocols.

Introduction

The human liver is the primary site of drug metabolism, where xenobiotics are transformed into more water-soluble compounds to facilitate their excretion. This biotransformation is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. For albuterol, metabolism is stereoselective, with the pharmacologically active (R)-enantiomer being metabolized more rapidly than the (S)-enantiomer[1]. This differential metabolism leads to a relative accumulation of (S)-albuterol in the plasma, particularly after oral administration[2]. This guide focuses specifically on the metabolic pathways of the (S)-enantiomer in the human liver microsomal fraction, a key in vitro model for studying drug metabolism.

Metabolic Pathways of (S)-Albuterol

The metabolism of (S)-albuterol in the human liver is primarily a Phase II conjugation reaction, with a minor contribution from Phase I oxidation.

Primary Pathway: Sulfation

The predominant metabolic pathway for both albuterol enantiomers is sulfation, leading to the formation of the inactive metabolite, albuterol-4'-O-sulfate[3][4]. This reaction is catalyzed by the sulfotransferase enzyme SULT1A3, which is highly expressed in the liver and small intestine[4].

The sulfation of albuterol is highly stereoselective, with a preference for the (R)-enantiomer. Consequently, (S)-albuterol is metabolized more slowly[1].

Minor Pathway: Cytochrome P450-Mediated Oxidation

While sulfation is the main route of metabolism, there is evidence to suggest the involvement of cytochrome P450 (CYP) enzymes in the Phase I metabolism of albuterol, particularly with oral administration[5]. In silico predictions and some in vitro studies suggest that CYP2C19 and CYP2D6 may be involved in the metabolism of salbutamol[5]. However, the contribution of CYP-mediated metabolism to the overall clearance of (S)-albuterol is considered to be minor compared to sulfation.

Metabolic Pathway Diagram

Caption: Metabolic pathway of (S)-albuterol in the human liver.

Quantitative Metabolic Data

The stereoselective nature of albuterol metabolism results in different kinetic parameters for the (R)- and (S)-enantiomers. The following table summarizes the available quantitative data for the sulfation of albuterol enantiomers. It is important to note that these data were generated using homogenates of the human hepatoma cell line Hep G2, which may not fully reflect the kinetics in human liver microsomes.

| Enantiomer | Enzyme | Apparent Km (µM) | Relative Apparent Vmax | Reference |

| (S)-Albuterol | SULT1A3 | 528 | 1 | [6] |

| (R)-Albuterol | SULT1A3 | 115 | 1.7 | [6] |

The efficiency of sulfation (Vmax/Km) is approximately 7.8-fold higher for the (R)-enantiomer compared to the (S)-enantiomer[6]. This significant difference in metabolic efficiency contributes to the higher plasma concentrations and longer half-life of (S)-albuterol observed in vivo.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the metabolic pathway of (S)-albuterol in human liver microsomes.

Preparation of Human Liver Microsomes (HLM)

Human liver microsomes are subcellular fractions of hepatocytes that are enriched in drug-metabolizing enzymes, particularly cytochrome P450s and UDP-glucuronosyltransferases. A general procedure for their preparation is as follows:

-

Homogenization: Human liver tissue is minced and homogenized in a cold buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

-

Differential Centrifugation:

-

The homogenate is centrifuged at a low speed (e.g., 9,000 x g for 20 minutes at 4°C) to pellet cellular debris, nuclei, and mitochondria.

-

The resulting supernatant (S9 fraction) is then subjected to ultracentrifugation (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the microsomal fraction.

-

-

Washing and Storage: The microsomal pellet is washed with buffer to remove cytosolic components, resuspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4), and stored at -80°C until use.

In Vitro Metabolism Assay in HLM

This assay is designed to determine the rate of metabolism of (S)-albuterol and identify the resulting metabolites.

-

Incubation Mixture Preparation:

-

A typical incubation mixture contains:

-

Human liver microsomes (e.g., 0.1-1.0 mg/mL protein)

-

(S)-Albuterol (at various concentrations to determine kinetics)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Cofactors:

-

For Phase I (CYP-mediated) metabolism: NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

For Phase II (sulfation): 3'-phosphoadenosine-5'-phosphosulfate (PAPS).

-

-

-

-

Incubation:

-

The reaction is initiated by the addition of the cofactor.

-

The mixture is incubated at 37°C in a shaking water bath for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Reaction Termination:

-

The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate the microsomal proteins.

-

-

Sample Processing:

-

The terminated reaction mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for analysis.

-

Analytical Method: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantitative analysis of (S)-albuterol and its metabolites due to its high sensitivity and selectivity.

-

Chromatographic Separation:

-

A chiral column (e.g., a teicoplanin-based stationary phase) is used to separate (S)-albuterol from (R)-albuterol and their respective metabolites.

-

The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer with additives like acetic acid or ammonia to improve peak shape and ionization.

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

The analytes are detected in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for (S)-albuterol and its metabolites are monitored for quantification.

-

Experimental Workflow Diagram

Caption: Experimental workflow for studying (S)-albuterol metabolism in HLM.

Conclusion

The metabolism of (S)-albuterol in human liver microsomes is predominantly driven by SULT1A3-mediated sulfation, a process that is significantly slower than the metabolism of its therapeutically active (R)-enantiomer. The contribution of CYP450 enzymes to the metabolism of (S)-albuterol appears to be minor. The stereoselective metabolism of albuterol has important clinical implications, leading to the accumulation of the less active (S)-enantiomer. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the metabolic fate of (S)-albuterol and its potential for drug-drug interactions. A thorough understanding of these metabolic pathways is essential for the continued safe and effective use of albuterol in clinical practice.

References

- 1. xenotech.com [xenotech.com]

- 2. Contrasting properties of albuterol stereoisomers. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]

- 5. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stereoselective sulfation of albuterol in humans. Biosynthesis of the sulfate conjugate by HEP G2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Albuterol-4-sulfate: A Comprehensive Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-Albuterol-4-sulfate is the primary metabolite of the widely used bronchodilator, albuterol. This technical guide provides a comprehensive overview of its pharmacological activity, focusing on its interaction with the β2-adrenergic receptor and its effects on downstream signaling pathways. While its parent compound, the (R)-enantiomer of albuterol, is a potent β2-adrenergic agonist, evidence strongly indicates that (S)-Albuterol-4-sulfate possesses negligible pharmacological activity at this receptor. This document details the metabolic pathway of albuterol, the established signaling cascade of active β2-adrenergic agonists, and the experimental protocols used to characterize the pharmacological activity of compounds like (S)-Albuterol-4-sulfate.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist used clinically as a racemic mixture of its (R)- and (S)-enantiomers for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1]. The therapeutic effects of albuterol are attributed to the (R)-enantiomer, which is a potent bronchodilator[1]. The (S)-enantiomer is generally considered to be inactive at the β2-adrenergic receptor[1]. Following administration, albuterol is extensively metabolized, primarily through sulfation, to form albuterol-4-O-sulfate[2]. This guide focuses specifically on the pharmacological properties of the sulfated metabolite of the (S)-enantiomer, (S)-Albuterol-4-sulfate.

Metabolism of (S)-Albuterol

The primary route of metabolism for albuterol is sulfation of the phenolic hydroxyl group, a reaction catalyzed by the enzyme sulfotransferase, particularly SULT1A3, which is found in the liver and small intestine[2]. This process leads to the formation of albuterol-4-O-sulfate. While both enantiomers of albuterol undergo sulfation, studies have shown that the metabolism is stereoselective.

The biosynthesis of albuterol sulfate has been demonstrated using human hepatoma cell lines (Hep G2)[3]. The structure of the sulfate conjugate has been confirmed by mass spectrometry[3].

Metabolic Pathway of (S)-Albuterol

References

In Vitro Toxicological Profile of (S)-Albuterol-4-sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a chiral β2-adrenergic agonist, is a cornerstone in the management of bronchospasm. Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic effects are primarily attributed to the (R)-isomer. The (S)-enantiomer is not only less active but has been implicated in potential adverse effects. Both enantiomers are metabolized to their respective 4'-O-sulfate conjugates. While the parent enantiomers have been studied, the in vitro toxicological profile of the primary metabolite of the (S)-enantiomer, (S)-Albuterol-4-sulfate, is not well-documented in publicly available literature. This technical guide summarizes the known toxicological information of racemic albuterol and its enantiomers, highlights the significant data gap regarding the in vitro toxicology of (S)-Albuterol-4-sulfate, and provides a comprehensive framework of recommended experimental protocols for its evaluation.

Introduction: The Chirality and Metabolism of Albuterol

Albuterol, also known as salbutamol, is a widely prescribed bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a chiral molecule and is commercially available as a racemic mixture of (R)-(-)-albuterol (levalbuterol) and (S)-(+)-albuterol. The bronchodilatory effects are almost exclusively due to the (R)-enantiomer, which has a much higher affinity for the β2-adrenergic receptor.[1] The (S)-enantiomer has been suggested to possess some pro-inflammatory properties and may contribute to airway hyperresponsiveness.[2][3]

Following administration, both enantiomers are metabolized, primarily in the liver and gastrointestinal tract, by sulfotransferase enzymes to form their respective 4'-O-sulfate esters.[4][5] The resulting metabolite from the (S)-enantiomer is (S)-Albuterol-4-sulfate. While some sources suggest that this sulfate metabolite has negligible pharmacological activity, a comprehensive in vitro toxicological profile is conspicuously absent from the scientific literature.[4] Understanding the potential for cellular toxicity of this metabolite is crucial for a complete safety assessment of racemic albuterol.

Known Toxicological Profile of Racemic Albuterol Sulfate

The toxicological data for albuterol is predominantly based on studies of the racemic mixture.

Genotoxicity

Standard genotoxicity assays on racemic albuterol sulfate have shown no evidence of mutagenic or clastogenic activity.

| Assay Type | Result |

| Ames Test | Negative |

| Yeast Mutation Assay | Negative |

| Human Peripheral Lymphocyte Chromosomal Aberration Assay | Negative |

| AH1 Strain Mouse Micronucleus Assay | Negative |

Carcinogenicity

Long-term carcinogenicity studies in rodents have been conducted on racemic albuterol sulfate.

| Species | Finding |

| Sprague-Dawley Rats | Dose-related increase in benign leiomyomas of the mesovarium. This effect was blocked by co-administration of a non-selective beta-adrenergic antagonist. |

| CD-1 Mice | No evidence of tumorigenicity. |

Data Gap: In Vitro Toxicology of (S)-Albuterol-4-sulfate

A thorough review of the existing literature reveals a significant lack of specific in vitro toxicological data for (S)-Albuterol-4-sulfate. While the parent (S)-enantiomer has been associated with some adverse effects, it is unknown if these properties are retained, altered, or absent in its sulfate metabolite. This data gap is critical, as metabolites can sometimes exhibit their own unique toxicological profiles.[6]

Proposed Experimental Protocols for In Vitro Toxicological Evaluation

To address the existing data gap, a series of in vitro assays are recommended to characterize the toxicological profile of (S)-Albuterol-4-sulfate. These protocols are based on established methodologies for the safety assessment of drug metabolites.

Cytotoxicity Assays

Objective: To determine the potential of (S)-Albuterol-4-sulfate to cause cell death.

Methodology:

-

Cell Lines: A panel of human cell lines should be used, including a lung epithelial cell line (e.g., A549 or BEAS-2B) to represent the primary site of action, and a liver cell line (e.g., HepG2) as the primary site of metabolism.

-

Treatment: Cells are to be exposed to a range of concentrations of (S)-Albuterol-4-sulfate for 24 and 48 hours.

-

Endpoints:

-

MTT Assay: To assess cell viability by measuring mitochondrial metabolic activity.

-

LDH Release Assay: To measure membrane integrity by quantifying the release of lactate dehydrogenase.

-

High-Content Imaging: To simultaneously assess multiple cytotoxicity parameters such as cell number, nuclear morphology, and membrane permeability.

-

Caption: Workflow for in vitro cytotoxicity assessment.

Genotoxicity Assays

Objective: To evaluate the potential of (S)-Albuterol-4-sulfate to induce genetic mutations or chromosomal damage.

Methodology:

-

Bacterial Reverse Mutation Assay (Ames Test):

-

Strains: A panel of Salmonella typhimurium and Escherichia coli strains.

-

Procedure: The assay should be conducted with and without a metabolic activation system (S9 fraction) to detect both direct and indirect mutagens.

-

-

In Vitro Micronucleus Assay:

-

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO, TK6).

-

Procedure: Cells are treated with (S)-Albuterol-4-sulfate, and the formation of micronuclei, an indicator of chromosomal damage, is assessed.

-

References

- 1. Contrasting properties of albuterol stereoisomers. | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. preprints.org [preprints.org]

- 6. fda.gov [fda.gov]

Biosynthesis of (S)-Albuterol-4-sulfate: A Technical Guide for the Generation of a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biosynthesis of (S)-Albuterol-4-sulfate, a primary metabolite of the widely used bronchodilator, albuterol. The production of this specific enantiomeric sulfate metabolite is crucial for its use as a reference standard in various stages of drug development, including pharmacokinetic studies, bioanalytical method development, and quality control of the parent drug. This document details the enzymatic basis of (S)-albuterol sulfation, focusing on the stereoselective properties of the human cytosolic sulfotransferase SULT1A3. Furthermore, it offers comprehensive experimental protocols for the biosynthesis, purification, and characterization of (S)-Albuterol-4-sulfate, ensuring high purity and accurate identification for its use as a certified reference material.

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. It is typically administered as a racemic mixture of (R)- and (S)-enantiomers. The (R)-enantiomer, levalbuterol, is responsible for the therapeutic effects, while the (S)-enantiomer is considered therapeutically inactive and may contribute to adverse effects.

The primary metabolic pathway for albuterol in humans is sulfation, predominantly at the 4'-hydroxyl group, to form albuterol-4'-O-sulfate.[1] This biotransformation is catalyzed by sulfotransferase enzymes (SULTs), with SULT1A3 being the key enzyme responsible for this reaction in the small intestine and liver.[1][2][3] The sulfation process is stereoselective, with a marked preference for the (R)-enantiomer.[2][4] Consequently, the biosynthesis of the less favored (S)-Albuterol-4-sulfate presents a unique challenge.

The availability of pure (S)-Albuterol-4-sulfate as a reference standard is essential for the accurate quantification of this metabolite in biological matrices, which is a regulatory requirement for thorough drug metabolism and pharmacokinetic (DMPK) studies.[5] This guide outlines a biocatalytic approach to produce this valuable reference material.

Enzymatic Basis of (S)-Albuterol Sulfation

The sulfation of (S)-albuterol is a Phase II metabolic reaction involving the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the 4'-hydroxyl group of the (S)-albuterol molecule. This reaction is catalyzed by the human cytosolic sulfotransferase SULT1A3.

The Role of SULT1A3

SULT1A3, also known as dopamine sulfotransferase, is a member of the SULT1A subfamily and exhibits broad substrate specificity for phenolic monoamines.[4][6] It is highly expressed in the small intestine and at lower levels in the liver.[2] The enzyme's active site accommodates the albuterol molecule, facilitating the nucleophilic attack of the 4'-hydroxyl group on the sulfur atom of PAPS.

Stereoselectivity of SULT1A3

A critical aspect of albuterol metabolism is the stereoselectivity of SULT1A3. The enzyme preferentially metabolizes the (R)-enantiomer of albuterol over the (S)-enantiomer.[2][4] This preference is reflected in the kinetic parameters of the sulfation reaction.

Quantitative Data on Albuterol Sulfation

The following table summarizes the kinetic parameters for the sulfation of both albuterol enantiomers by human cytosolic sulfotransferase. It is important to note that while data for racemic and the preferred (R)-enantiomer with purified SULT1A3 is available, specific kinetic data for the (S)-enantiomer with the purified enzyme is less common. The data presented for the individual enantiomers was obtained using cell homogenates, which provides a valuable comparison of the enzyme's preference.

| Substrate | Enzyme Source | Apparent Km (μM) | Apparent Vmax (relative units) | Reference |

| Racemic Salbutamol | Wild-type human SULT1A3 | 54.07 ± 3.47 | 34.27 ± 1.29 nmol/min/mg | [6] |

| (-)-(R)-Albuterol | Hep G2 cell homogenate | 115 | 1.7 | |

| (+)-(S)-Albuterol | Hep G2 cell homogenate | 528 | 1.0 |

Table 1: Kinetic parameters for the sulfation of albuterol enantiomers.

Biosynthesis Workflow

The production of (S)-Albuterol-4-sulfate as a reference standard can be achieved through a biocatalytic process utilizing a recombinant system expressing human SULT1A3. This approach offers high regioselectivity, avoiding the need for complex protection and deprotection steps often required in chemical synthesis.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments in the biosynthesis of (S)-Albuterol-4-sulfate.

Expression of Recombinant Human SULT1A3

A robust method for producing active SULT1A3 involves its expression in a suitable host system, such as E. coli or the fission yeast Schizosaccharomyces pombe.

Protocol: Expression of SULT1A3 in S. pombe

-

Gene Synthesis and Cloning: Synthesize the human SULT1A3 gene with codon optimization for S. pombe and clone it into a suitable expression vector (e.g., pREP).

-

Transformation: Transform the expression vector into a competent S. pombe strain.

-

Cultivation:

-

Inoculate a single colony of the transformed yeast into Edinburgh Minimal Medium (EMM) supplemented with appropriate auxotrophic requirements.

-

Grow the culture at 30°C with shaking until it reaches the mid-logarithmic phase (OD600 of 0.6-0.8).

-

-

Induction: Induce the expression of SULT1A3 by removing thiamine from the medium or by using an inducible promoter system.

-

Harvesting: Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellet can be stored at -80°C until use.

Biocatalytic Synthesis of (S)-Albuterol-4-sulfate

The enzymatic reaction can be performed using either purified enzyme, cell lysates, or permeabilized whole cells. The use of whole cells can be advantageous as it avoids the need for enzyme purification and ensures the presence of the cofactor regenerating system for PAPS.

Protocol: Whole-Cell Biocatalysis

-

Cell Permeabilization (Optional but Recommended): Resuspend the harvested yeast cells in a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4) containing a permeabilizing agent such as digitonin (0.1 mg/mL). Incubate for 30 minutes on ice.

-

Reaction Setup:

-

In a reaction vessel, combine the permeabilized cells, (S)-albuterol (substrate), and PAPS (cofactor) in the reaction buffer.

-

A typical starting concentration for (S)-albuterol is 1-5 mM. PAPS should be in molar excess (e.g., 1.5-2 equivalents).

-

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a predetermined time (e.g., 24-48 hours). The reaction progress can be monitored by HPLC.

-

Termination: Terminate the reaction by adding a quenching solvent such as ice-cold acetonitrile or by heat inactivation.

-

Clarification: Centrifuge the mixture to remove cell debris and collect the supernatant containing the product.

Purification of (S)-Albuterol-4-sulfate

Purification of the biosynthesized (S)-Albuterol-4-sulfate is typically achieved using high-performance liquid chromatography (HPLC).

Protocol: HPLC Purification

-

Column: A reversed-phase C18 column is suitable for the separation.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where both the substrate and product absorb (e.g., 220 nm).

-

Fraction Collection: Collect the fractions corresponding to the (S)-Albuterol-4-sulfate peak.

-

Solvent Evaporation: Evaporate the solvent from the collected fractions under vacuum to obtain the purified product.

Characterization and Quantification

The identity and purity of the biosynthesized (S)-Albuterol-4-sulfate must be confirmed using appropriate analytical techniques.

Protocol: Characterization

-

Mass Spectrometry (MS): Confirm the molecular weight of the product using high-resolution mass spectrometry (HRMS). The expected [M+H]+ for albuterol sulfate is m/z 320.1162.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Acquire 1H and 13C NMR spectra to confirm the structure and the position of sulfation.

-

Quantitative NMR (qNMR) can be used to determine the exact concentration of the reference standard solution by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known concentration.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the key components and their relationships in the biocatalytic synthesis process.

Conclusion

The biocatalytic synthesis of (S)-Albuterol-4-sulfate using recombinant human SULT1A3 provides a highly selective and efficient method for producing this essential reference standard. The detailed protocols provided in this guide offer a comprehensive framework for researchers and scientists in the pharmaceutical industry to generate high-purity (S)-Albuterol-4-sulfate for use in critical drug development studies. The use of such well-characterized reference standards is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.

References

- 1. SULT 1A3 single-nucleotide polymorphism and the single dose pharmacokinetics of inhaled salbutamol enantiomers: are some athletes at risk of higher urine levels? | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 4. Impact of SULT1A3/SULT1A4 genetic polymorphisms on the sulfation of phenylephrine and salbutamol by human SULT1A3 allozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Impact of SULT1A3/SULT1A4 Genetic Polymorphisms on the Sulfation of Phenylephrine and Salbutamol by human SULT1A3 Allozymes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Albuterol Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of albuterol metabolites. It is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies, quantitative data, and a thorough understanding of the metabolic pathways of this widely used bronchodilator.

Introduction to Albuterol Metabolism

Albuterol, also known as salbutamol, is a selective beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is administered as a racemic mixture of (R)- and (S)-enantiomers, with the (R)-enantiomer being the pharmacologically active component[1]. The metabolism of albuterol is a critical aspect of its pharmacokinetics and has been the subject of extensive research to understand its efficacy and safety profile. The primary routes of biotransformation include sulfation, glucuronidation, and oxidation[2][3]. The major metabolite identified in humans is albuterol 4'-O-sulfate, which is pharmacologically inactive[2]. Recent studies have expanded this understanding, identifying a total of twelve metabolites in human biological samples, shedding new light on the complexity of its metabolic fate[3][4].

Albuterol Metabolic Pathways

Albuterol undergoes extensive metabolism primarily in the liver, although some metabolic activity has been observed in other tissues[2]. The metabolic pathways for (R)-albuterol include isomerization, oxidation, reduction, glucuronidation, and sulfation[3][4].

Key Metabolic Transformations

-

Sulfation: This is the most prominent metabolic pathway for albuterol. The sulfotransferase enzyme SULT1A3 is primarily responsible for the formation of albuterol 4'-O-sulfate[5]. This process is stereoselective, with the (R)-enantiomer being a preferred substrate[6].

-

Glucuronidation: Albuterol can also be conjugated with glucuronic acid. The specific UDP-glucuronosyltransferase (UGT) isoforms involved in albuterol glucuronidation are not yet fully elucidated but are a subject of ongoing research[1][2].

-

Oxidation and Reduction: Oxidative and reductive transformations contribute to the diversity of albuterol metabolites. The specific cytochrome P450 (CYP) isozymes and aldo-keto reductases responsible for these reactions are still under investigation[7][8]. One study has identified twelve metabolites of (R)-salbutamol, suggesting a complex interplay of metabolic enzymes[3][4].

Visualization of Albuterol Metabolic Pathways

The following diagram illustrates the known metabolic pathways of albuterol based on current scientific literature.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Albuterol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of the major metabolites of (R)-salbutamol in human urine, plasma and feces using ultra high performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fda.gov [fda.gov]

- 6. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activities of Aldo-Keto Reductase 1 Enzymes on Two Inhaled Corticosteroids: Implications for the Pharmacological Effects of Inhaled Corticosteroids* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Chiral HPLC-MS/MS Method for the Quantification of (S)-Albuterol-4-sulfate

Introduction

Albuterol, also known as salbutamol, is a widely used bronchodilator for the treatment of asthma and other respiratory diseases. It is a chiral molecule, with the (R)-enantiomer being responsible for the therapeutic effects, while the (S)-enantiomer is associated with adverse effects. Albuterol is metabolized in the body to form albuterol-4-O-sulfate. The stereoselective quantification of these metabolites is crucial for pharmacokinetic and pharmacodynamic studies. This application note presents a sensitive and robust chiral High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of (S)-Albuterol-4-sulfate in biological matrices.

Instrumentation and Reagents

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chiral Column: A teicoplanin-based chiral stationary phase column is recommended for the enantiomeric separation of albuterol and its metabolites.[1][2][3]

-

Solvents and Reagents: HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium acetate. (S)-Albuterol-4-sulfate and a suitable internal standard (e.g., Salbutamol-D9) analytical standards.[4]

Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Value |

| Column | Teicoplanin-based chiral column (e.g., Chirobiotic T) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Methanol |

| Gradient | Optimized for separation (e.g., starting with a low percentage of B, ramping up to elute the analytes, followed by a re-equilibration step) |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 25°C |

| Injection Volume | 10 µL |

Mass Spectrometric Conditions

The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode. Electrospray ionization in negative mode (ESI-) is optimal for the detection of the sulfate conjugate.[5]

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (S)-Albuterol-4-sulfate | 318.1 | 218.1 | Optimized for the specific instrument |

| Internal Standard (e.g., Salbutamol-D9) | Varies based on IS | Varies based on IS | Optimized for the specific instrument |

Experimental Protocols

1. Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve the analytical standard of (S)-Albuterol-4-sulfate in a suitable solvent (e.g., methanol) to obtain a final concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase or a suitable diluent to cover the desired calibration range.

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., Salbutamol-D9) at a concentration of 1 mg/mL in methanol.

-

Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 100 ng/mL in the mobile phase.

2. Sample Preparation (Solid-Phase Extraction)

Solid-phase extraction (SPE) is a commonly employed technique for the extraction of albuterol and its metabolites from biological matrices.[2][3]

-

Sample Pre-treatment: To 1 mL of the biological sample (e.g., plasma or urine), add the internal standard working solution.

-

SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by water.

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interferences. A typical wash sequence could be water followed by a low percentage of methanol in water.

-

Elution: Elute the analytes from the cartridge using a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a known volume of the mobile phase.

3. Method Validation

The analytical method should be validated according to the guidelines of regulatory bodies such as the FDA and ICH.[6][7][8] Key validation parameters include:

-

Linearity: Analyze a series of calibration standards to demonstrate a linear relationship between the analyte concentration and the detector response. A correlation coefficient (r²) of >0.99 is generally considered acceptable.[8]

-

Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations. The accuracy should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).[2][6]

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.[8]

-

Selectivity and Specificity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Matrix Effect: Evaluate the effect of the sample matrix on the ionization of the analyte.

-

Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).[4]

Quantitative Data Summary

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Accuracy | 85% - 115% (80% - 120% for LLOQ) |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) |

| LLOQ | Signal-to-noise ratio ≥ 10 |

Experimental Workflow Diagram

Caption: Workflow for Chiral HPLC-MS/MS Quantification.

References

- 1. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of the enantiomers of salbutamol and its 4-O-sulphate metabolites in biological matrices by chiral liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fda.gov [fda.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]

- 7. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]

- 8. banglajol.info [banglajol.info]

Application Note: Enantioselective Analysis of Albuterol and its Metabolites using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

Albuterol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a chiral drug administered as a racemic mixture of (R)- and (S)-enantiomers. The enantiomers exhibit different pharmacological and metabolic profiles, making their selective analysis crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed protocol for the enantioselective analysis of albuterol and its primary metabolite, albuterol 4'-O-sulfate, in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Introduction

Albuterol, also known as salbutamol, is a short-acting β2-adrenergic receptor agonist. The therapeutic activity resides primarily in the (R)-enantiomer (levalbuterol), which is responsible for bronchodilation.[1] The (S)-enantiomer, once considered inert, has been shown to have a slower metabolism than the (R)-enantiomer and may be associated with adverse effects, such as increased bronchial reactivity.[1][2][3] Albuterol is metabolized in the liver to the inactive 4'-O-sulfate ester.[1] The stereoselective metabolism and distinct pharmacological properties of the albuterol enantiomers necessitate the use of chiral analytical methods to accurately characterize their disposition in the body. LC-MS/MS offers high sensitivity and selectivity for the quantification of these compounds in complex biological samples.

Experimental Protocol

This protocol outlines a method for the simultaneous determination of (R)-albuterol, (S)-albuterol, and their corresponding 4'-O-sulfate metabolites in human plasma.

1. Materials and Reagents

-

(R)-Albuterol, (S)-Albuterol, (R)-Albuterol-d3, (S)-Albuterol-d3 (internal standards) - Certified reference standards

-

Human plasma (K2-EDTA)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Water (deionized, 18 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation: Solid Phase Extraction (SPE)

-

Thaw plasma samples at room temperature.

-

To 500 µL of plasma, add 50 µL of internal standard working solution ((R/S)-Albuterol-d3).

-

Vortex for 30 seconds.

-

Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 1 mL of water.

-

Dry the cartridge under vacuum or with nitrogen for 5 minutes.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: Chirobiotic T (Teicoplanin-based) or equivalent chiral stationary phase.

-

Mobile Phase: Isocratic elution with 0.1% formic acid in methanol. A common mobile phase composition consists of methanol, acetic acid, and ammonia.[4]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

Collision Gas: Argon

-

4. Data Analysis

Quantification is performed by constructing calibration curves for each analyte using the peak area ratio of the analyte to its corresponding internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the enantioselective analysis of albuterol and its sulfate metabolite.

Table 1: LC-MS/MS Parameters for Albuterol Enantiomers and Metabolites

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| (R)-Albuterol | 240.2 | 148.4 | 15 |

| (S)-Albuterol | 240.2 | 148.4 | 15 |

| (R)-Albuterol-d3 | 243.2 | 151.4 | 15 |

| (S)-Albuterol-d3 | 243.2 | 151.4 | 15 |

| (R)-Albuterol-4'-O-sulfate | 320.1 | 222.1 | 20 |

| (S)-Albuterol-4'-O-sulfate | 320.1 | 222.1 | 20 |

Table 2: Method Validation Parameters

| Parameter | (R)-Albuterol | (S)-Albuterol | (R)-Albuterol-4'-O-sulfate | (S)-Albuterol-4'-O-sulfate |

| Linearity Range (ng/mL) | 0.1 - 50 | 0.1 - 50 | 1 - 100 | 1 - 100 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1[4] | 0.1[4] | 1 | 1 |

| Intra-day Precision (%CV) | < 10% | < 10% | < 15% | < 15% |

| Inter-day Precision (%CV) | < 10% | < 10% | < 15% | < 15% |

| Accuracy (% Bias) | ± 15% | ± 15% | ± 20% | ± 20% |

| Recovery (%) | > 85%[4] | > 85%[4] | > 80% | > 80% |

Visualizations

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Differential pathways of albuterol enantiomers.

Conclusion

This application note provides a robust and sensitive LC-MS/MS method for the enantioselective analysis of albuterol and its primary metabolite in biological fluids. The detailed protocol and performance characteristics demonstrate the suitability of this method for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development and clinical research. The ability to differentiate between the enantiomers is critical for a comprehensive understanding of the safety and efficacy of albuterol.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Contrasting properties of albuterol stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atsjournals.org [atsjournals.org]

- 4. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Enantioselective Separation of (R)- and (S)-Albuterol Sulfate

Introduction

Albuterol, a short-acting β2-adrenergic receptor agonist, is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). It is a chiral molecule and is clinically administered as a racemic mixture of its two enantiomers, (R)-albuterol (levalbuterol) and (S)-albuterol. The bronchodilatory therapeutic effect is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is associated with paradoxical bronchoconstrictor effects and other adverse reactions.[1] Consequently, the accurate separation and quantification of (R)- and (S)-albuterol sulfate enantiomers are critical in pharmaceutical development, quality control, and clinical studies to ensure safety and efficacy.

These application notes provide detailed protocols for the enantioselective analysis of albuterol sulfate using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), two of the most robust and widely employed techniques for this purpose. Supercritical Fluid Chromatography (SFC) is also discussed as a high-throughput alternative.

Analytical Methods Overview

The separation of enantiomers, which have identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector.[2][3] This can be achieved through various analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): This is the most prevalent method, utilizing chiral stationary phases (CSPs) to create a diastereomeric interaction with the enantiomers, leading to differential retention times.[]

-

Capillary Electrophoresis (CE): This technique employs a chiral selector added to the background electrolyte, which interacts differently with each enantiomer, resulting in different electrophoretic mobilities.[3][5]

-

Supercritical Fluid Chromatography (SFC): A high-throughput alternative to HPLC, SFC uses supercritical CO2 as the primary mobile phase, often providing faster and more efficient separations on chiral stationary phases.[2][6]

The logical workflow for selecting and implementing an analytical method for albuterol enantiomer separation is outlined below.

Caption: Logical workflow for selecting and implementing an analytical method for albuterol enantiomer separation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC with chiral stationary phases is a reliable and widely used method for the enantioseparation of albuterol. Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin and vancomycin, have demonstrated excellent selectivity for albuterol enantiomers.[1][7][8]

Experimental Protocol

1. Instrumentation:

-

HPLC system with a quaternary or binary pump

-

Autosampler

-

Column thermostat

-

UV or Fluorescence detector; or a Mass Spectrometer (MS/MS)

2. Chromatographic Conditions:

| Parameter | Condition 1 (UV/Fluorescence Detection) | Condition 2 (MS/MS Detection) |

| Chiral Column | Teicoplanin-based (e.g., Chirobiotic T, 250 x 4.6 mm, 5 µm)[8] | Vancomycin-based (e.g., Chirobiotic V, 150 x 4.6 mm, 5 µm)[1][7] |

| Mobile Phase | Methanol/Acetonitrile/Glacial Acetic Acid/Diethylamine (40:60:0.3:0.2, v/v/v/v)[8] | Methanol with 20 mM Ammonium Formate[7] |

| Flow Rate | 1.0 mL/min[8] | 0.4 mL/min[1] |

| Column Temperature | 25°C (or ambient) | 30°C |

| Detection | Fluorescence: Ex: 230 nm, Em: 310 nm[8] | MS/MS (Positive Ion Mode) |

| Injection Volume | 10-20 µL | 5-10 µL |

3. Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve racemic albuterol sulfate in the mobile phase to prepare a stock solution of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1-50 µg/mL).

-

Sample Preparation: For drug substance, dissolve the sample in the mobile phase to a suitable concentration. For biological matrices like plasma, a protein precipitation or liquid-liquid extraction step is required.

4. Analysis Procedure:

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject a blank (mobile phase) to ensure no carryover.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the sample solutions.

-

Identify the enantiomer peaks based on their retention times, typically (R)-albuterol elutes before (S)-albuterol on teicoplanin-based columns.

Quantitative Data Summary

| Parameter | (R)-Albuterol | (S)-Albuterol | Reference |

| Retention Time (min) | ~5.1 | ~5.6 | [9] |

| Resolution (Rs) | \multicolumn{2}{c | }{1.8} | [8] |

| Enantioselectivity (α) | \multicolumn{2}{c | }{1.18} | [8] |

| LLOQ (in plasma) | 2.5 nM | 2.5 nM | [9] |

Capillary Electrophoresis (CE) Method

Capillary Zone Electrophoresis (CZE) with the addition of a chiral selector to the buffer is an effective method for separating albuterol enantiomers. Cyclodextrins are commonly used as chiral selectors for this application.[3][5]

Experimental Protocol

1. Instrumentation:

-

Capillary Electrophoresis system

-

Fused-silica capillary (e.g., 50 µm i.d., 375 µm o.d., effective length 50 cm)

-

UV detector

2. Electrophoretic Conditions:

| Parameter | Condition |

| Capillary | Fused-silica, 50 cm effective length, 50 µm i.d. |

| Background Electrolyte (BGE) | 40 mM Tris buffer (pH 2.5)[5] |

| Chiral Selector | Heptakis(2,6-di-O-methyl)-β-cyclodextrin[5] |

| Voltage | 15 kV[5] |

| Temperature | 25°C |

| Detection | UV at 200 nm |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |

3. Standard and Sample Preparation:

-

Standard Stock Solution: Prepare a 1 mg/mL stock solution of racemic albuterol sulfate in deionized water.

-

Working Standard Solutions: Dilute the stock solution with the background electrolyte to prepare calibration standards (e.g., 0.5-20 µg/mL for each enantiomer).[5]

-

Sample Preparation: Dissolve the sample in the background electrolyte to a concentration within the calibration range.

4. Analysis Procedure:

-

Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally the background electrolyte.

-

Equilibrate the capillary with the background electrolyte before each run.

-

Inject the sample.

-

Apply the separation voltage.

-

Detect the enantiomers as they migrate past the detector.

Quantitative Data Summary

| Parameter | (R)-Albuterol | (S)-Albuterol | Reference |

| Migration Time (min) | 13.74 | 13.98 | [5] |

| Resolution (Rs) | \multicolumn{2}{c | }{3.09} | [5] |

| Linear Range (each enantiomer) | \multicolumn{2}{c | }{0.5-20 µg/mL} | [5] |

Supercritical Fluid Chromatography (SFC) - A High-Throughput Alternative

SFC is a powerful technique that offers advantages in terms of speed and reduced organic solvent consumption compared to HPLC.[2] It is well-suited for high-throughput screening and purification of chiral compounds.

The general workflow for SFC method development is similar to HPLC, involving the screening of chiral stationary phases and optimization of the mobile phase (typically CO2 with a modifier like methanol or ethanol).

Caption: General experimental workflow for SFC analysis.

While specific, detailed protocols for albuterol sulfate enantiomer separation by SFC are less commonly published in full detail compared to HPLC and CE, the principles of chiral separation on CSPs used in HPLC are directly applicable. Polysaccharide-based and macrocyclic glycopeptide-based CSPs are excellent starting points for method development.

Conclusion

The analytical separation of (R)- and (S)-albuterol sulfate enantiomers is crucial for ensuring the quality and safety of this important medication. This document provides detailed protocols for robust and reliable methods using HPLC and CE. The choice of method will depend on the specific application, available instrumentation, and desired throughput. HPLC offers versatility and is widely established, while CE provides high separation efficiency with minimal sample consumption. SFC stands out as a promising high-throughput alternative for rapid screening and analysis. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of salbutamol enantiomers by high-performance capillary electrophoresis and its application to dissolution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Determination of the enantiomers of albuterol in human and canine plasma by enantioselective high-performance liquid chromatography on a teicoplanin-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-throughput chiral analysis of albuterol enantiomers in dog plasma using on-line sample extraction/polar organic mode chiral liquid chromatography with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: (S)-Albuterol-4-sulfate as a Biomarker for Albuterol Metabolism

Audience: Researchers, scientists, and drug development professionals.

Introduction Albuterol (also known as salbutamol) is a short-acting β2-adrenergic receptor agonist widely used for the treatment of bronchospasm in conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] It is administered as a racemic mixture of two enantiomers: (R)-albuterol and (S)-albuterol.[1] The (R)-enantiomer, or levalbuterol, is responsible for the therapeutic bronchodilatory effects, while the (S)-enantiomer has little to no activity at the β2-receptor and has been associated with potential adverse effects.[1][3]

The two enantiomers are metabolized differently in the body.[3] Albuterol is primarily metabolized in the liver via sulfation to the inactive albuterol 4'-O-sulfate ester.[1][2][4] Studies have shown that (S)-albuterol is metabolized more slowly than (R)-albuterol.[3] Consequently, monitoring the levels of the specific metabolite, (S)-albuterol-4-sulfate, provides a valuable tool for understanding the pharmacokinetics, metabolism, and disposition of the (S)-enantiomer of albuterol. This application note details the metabolic pathway and provides protocols for the extraction and quantification of (S)-albuterol-4-sulfate from biological matrices.

Metabolic Pathway of Albuterol